3-Ethyloxetan-3-amine hydrochloride

Description

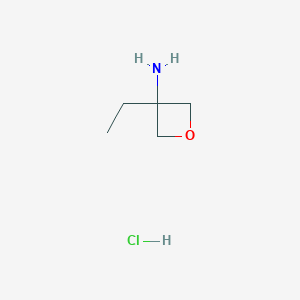

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

3-ethyloxetan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-2-5(6)3-7-4-5;/h2-4,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIVLWGAKKLOPFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Ethyloxetan 3 Amine Hydrochloride and Its Analogs

Strategic Approaches to Oxetane (B1205548) Ring Construction with Amine Functionality

The synthesis of oxetanes presents a challenge due to the inherent ring strain, which makes cyclization kinetically less favorable compared to the formation of three, five, or six-membered rings. acs.org Consequently, methods often require the use of strong bases and highly reactive leaving groups to achieve viable yields. acs.org

Amination of (3-Ethyloxetan-3-yl)methanol Derivatives

A key strategy for synthesizing 3-alkyloxetan-3-amines involves the functional group interconversion of (3-alkyloxetan-3-yl)methanol derivatives. This precursor, (3-Ethyloxetan-3-yl)methanol, can be prepared through a multi-step sequence. chemicalbook.com One reported synthesis involves the reaction of trimethylolpropane (B17298) with diethyl carbonate in the presence of potassium hydroxide, followed by distillation. chemicalbook.com

The conversion of the primary alcohol in (3-Ethyloxetan-3-yl)methanol to an amine functionality can be achieved through a variety of standard organic transformations. These functional group interconversions are fundamental in synthetic organic chemistry. e-bookshelf.desolubilityofthings.comimperial.ac.uk Common methods include:

Conversion to a leaving group followed by nucleophilic substitution: The hydroxyl group can be transformed into a good leaving group, such as a tosylate or mesylate. Subsequent reaction with an amine source, like ammonia (B1221849) or a protected amine equivalent, introduces the amino group. vanderbilt.edu

Oxidation and reductive amination: The alcohol can be oxidized to the corresponding aldehyde. This aldehyde can then undergo reductive amination with an amine in the presence of a reducing agent to form the desired amine. chemrxiv.org

Mitsunobu reaction: This reaction allows for the direct conversion of the alcohol to a protected amine using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) in the presence of a suitable nitrogen nucleophile. vanderbilt.edu

A specific example of amination involves the acylation of commercially available 3-amino oxetane, which can then undergo further reactions. nih.gov

Stereoselective Synthesis of 3-Ethyloxetan-3-amine (B1449857) Hydrochloride Scaffolds

Achieving stereoselectivity in the synthesis of substituted oxetanes is crucial for their application in medicinal chemistry, where specific enantiomers often exhibit desired biological activity. nsf.gov Several strategies have been developed for the enantioselective synthesis of oxetane derivatives.

One approach involves the asymmetric ring opening of meso-oxetanes catalyzed by chiral acids. For instance, chiral phosphoric acid catalysts have been successfully employed in the asymmetric ring opening of 3-substituted oxetanes with various nucleophiles, including aromatic amines, leading to products with high enantioselectivity. acs.org Another strategy is the enantioselective Paternò-Büchi reaction, a [2+2] cycloaddition between a carbonyl compound and an alkene. nih.govresearchgate.net The use of chiral photosensitizers or catalysts can induce enantioselectivity in this reaction. nih.gov For example, a chiral iridium photocatalyst has been used to control the stereochemistry of the reaction between quinolones and ketoesters. nih.gov

Furthermore, kinetic resolution of racemic oxetane derivatives can provide access to enantiomerically pure compounds. This can be achieved through enzymatic reactions or with chiral chemical reagents that selectively react with one enantiomer over the other.

A notable method for creating chiral tertiary allylic amines involves the titanium-catalyzed hydroaminoalkylation of alkynes with tertiary amines, which proceeds with high stereoselectivity. nih.gov While not directly producing an oxetane, this highlights advanced catalytic methods for stereoselective amine synthesis that could potentially be adapted.

Novel Catalyst Systems in the Synthesis of Oxetane-Substituted Amines

Recent advancements in catalysis have provided new tools for the synthesis of oxetane-containing molecules. Lewis acids such as In(OTf)₃ and Sc(OTf)₃ have been shown to be effective catalysts for the intramolecular cyclization of 3-amido oxetanes to form oxazolines, demonstrating the activation of the oxetane ring towards nucleophilic attack. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful method for forming C-N bonds. These reactions can be employed in a tandem sequence where an initial C-N coupling is followed by an intramolecular ring-opening of a proximate oxetane, providing rapid access to complex heterocyclic scaffolds. acs.org Copper-catalyzed reactions, such as the intramolecular O-vinylation of γ-bromohomoallylic alcohols, have also been utilized for the synthesis of 2-methyleneoxetanes. organic-chemistry.org

The development of chiral Brønsted acid catalysts has enabled the asymmetric desymmetrization of oxetanes, leading to the synthesis of chiral heterocycles with high enantioselectivity. nsf.gov Additionally, chiral copper(II) complexes have been used for the catalytic asymmetric synthesis of polysubstituted oxetanes from silyl (B83357) enol ethers and trifluoropyruvate. nih.gov

Precursor Design and Derivatization Strategies for 3-Ethyloxetan-3-amine Hydrochloride

The design and synthesis of precursors are critical for the successful incorporation of the 3-ethyloxetan-3-amine moiety into more complex molecules. This involves strategies for building the oxetane ring within a larger molecular framework and managing functional groups through protection and deprotection steps.

Incorporation of Oxetane Units into Complex Molecular Architectures

The incorporation of oxetane units is a growing strategy in drug discovery to enhance the sp3 character and modulate the physicochemical properties of drug candidates. enamine.net Methyleneoxetanes are versatile building blocks that allow for the construction of oxetane-containing structures through various organic reactions. enamine.net

One powerful method for constructing the oxetane ring is the Williamson ether synthesis, which involves the intramolecular cyclization of a halo-alcohol. acs.org This method has been used in the synthesis of various substituted oxetanes. Another important reaction is the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition of an alkene and a carbonyl compound. organic-chemistry.orgnih.gov This reaction can be used to form the oxetane ring directly onto a complex scaffold.

Recent methodologies have focused on the direct functionalization of C-H bonds to form the oxetane ring. For example, a method for the conversion of sp3 alcohols into oxetanes under mild conditions has been reported, which is applicable to the late-stage functionalization of complex molecules. acs.orgnih.gov This approach streamlines synthetic routes to bioactive molecules. acs.orgnih.gov The synthesis of spirocyclic oxetanes, where the oxetane ring is part of a spirocycle, has also been achieved through various synthetic strategies. acs.org

Functional Group Interconversions and Protective Group Chemistry

The synthesis of complex molecules containing the this compound moiety requires careful management of functional groups. mit.edu Functional group interconversions, such as the conversion of alcohols to amines or carboxylic acids to amides, are essential steps in the synthetic sequence. e-bookshelf.desolubilityofthings.comimperial.ac.uk

Protecting groups are crucial for masking reactive functional groups while other parts of the molecule are being modified. chemrxiv.org For the amine functionality, common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). chemrxiv.orgacs.org The choice of protecting group is critical and must be compatible with the reaction conditions used in subsequent steps. For instance, the Boc group is typically stable to basic conditions but can be removed with acid, while the Cbz group is often removed by hydrogenolysis. chemrxiv.orgwisc.edu

The oxetane ring itself is generally stable to a range of reaction conditions, including those used for many common protecting group manipulations. chemrxiv.org However, it can be susceptible to ring-opening under strongly acidic conditions. chemrxiv.org Therefore, the selection of reagents and reaction conditions must be done carefully to preserve the integrity of the oxetane ring throughout the synthesis. A patent for the preparation of 3-(difluoromethyl)oxetan-3-amine (B2943945) hydrochloride describes a multi-step synthesis involving the use of a tert-butylsulfinyl protecting group for the amine, which is later removed with an HCl solution. google.com

Synthesis of Structurally Related Oxetane-Amine Hydrochlorides for Comparative Studies

The synthesis of analogs of a lead compound is a cornerstone of medicinal chemistry, allowing for the fine-tuning of physicochemical properties and biological activity. The oxetane motif, in particular, has garnered immense interest as a replacement for less favorable groups like gem-dimethyl or carbonyls, often leading to improved metabolic stability and aqueous solubility. acs.orgacs.org

(3-Methyloxetan-3-yl)methanamine Derivatives

The methylated analog, (3-Methyloxetan-3-yl)methanamine, serves as a fundamental comparator to the ethylated target compound. Documented synthetic routes provide reliable access to this derivative. One method involves the reaction of 3-(chloromethyl)-3-methyloxetane (B1585086) with liquid ammonia within a high-pressure reactor. google.com An alternative approach employs the amination of (3-methyloxetan-3-yl)methanol in the presence of a ruthenium catalyst, highlighting a catalytic route to the desired amine. google.com

Table 2: Properties of (3-Methyloxetan-3-yl)methanamine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₁NO | sigmaaldrich.commyskinrecipes.com |

| Molecular Weight | 101.15 g/mol | sigmaaldrich.commyskinrecipes.com |

| Physical Form | Liquid | sigmaaldrich.com |

| Boiling Point | 134.5°C | myskinrecipes.com |

| InChI Key | MCPRXSXYXHMCKF-UHFFFAOYSA-N | sigmaaldrich.com |

(3-Fluorooxetan-3-yl)methanamine Analogs

The introduction of fluorine into drug candidates is a widely used strategy to modulate properties such as metabolic stability and binding affinity. The synthesis of (3-Fluorooxetan-3-yl)methanamine and its derivatives is therefore of significant interest. While specific, detailed synthetic procedures are proprietary, the feasibility of producing oxetan-3-ylmethanamines substituted with fluorine is established in the patent literature. google.com These analogs provide a valuable tool for understanding the impact of electronegative substitution at the 3-position of the oxetane ring.

Table 3: Properties of (3-Fluorooxetan-3-yl)methanamine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₈FNO | sigmaaldrich.com |

| IUPAC Name | (3-fluoro-3-oxetanyl)methanamine | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| Purity | 97% | sigmaaldrich.com |

| InChI Key | CKOHQNWYAGJORO-UHFFFAOYSA-N | sigmaaldrich.com |

Spirocyclic Oxetane-Amine Systems

Spirocyclic systems containing an oxetane ring represent a more complex and topologically interesting class of amine derivatives. These structures are considered valuable as they can act as analogs of common motifs like morpholine (B109124) while potentially offering superior physicochemical properties, such as dramatically improved water solubility. researchgate.netnih.gov Several synthetic strategies have been developed to access these intricate scaffolds.

One robust and modular method begins with the commercially available oxetan-3-one. acs.orgresearchgate.net This approach utilizes the high reactivity of the ketone to form an amine-benzotriazole intermediate, which then reacts with various organometallic reagents to produce a diverse range of amino-oxetanes in good to high yields. researchgate.net Another powerful technique is iodocyclization, which provides a general pathway to oxa-spirocycles. nih.gov More specialized syntheses have also been reported, such as the construction of a ciprofloxacin (B1669076) analogue containing a spirocyclic oxetane, which was built in two steps from 3-bromo-2,2-bis(bromomethyl)propan-1-ol. acs.org Furthermore, direct C–H functionalization of complex alcohols has been shown to be a viable route for creating spirocyclic oxetanes. acs.org

Table 4: Synthetic Strategies for Spirocyclic Oxetane-Amine Systems

| Starting Material | Key Reaction Type | Description |

|---|---|---|

| Oxetan-3-one | Modular addition | A two-step process involving the formation of an amine-benzotriazole intermediate followed by reaction with organometallic reagents. researchgate.net |

| Unsaturated Alcohols | Iodocyclization | An intramolecular cyclization that forms the spirocyclic core and dramatically improves aqueous solubility. nih.gov |

| Poly-halogenated Alcohols | Multi-step Cyclization | Synthesis of specific spirocyclic building blocks, for example from 3-bromo-2,2-bis(bromomethyl)propan-1-ol. acs.org |

Mechanistic Investigations of 3 Ethyloxetan 3 Amine Hydrochloride Reactivity

Ring-Opening Reactions of the Oxetane (B1205548) Moiety in 3-Ethyloxetan-3-amine (B1449857) Hydrochloride

The four-membered oxetane ring in 3-Ethyloxetan-3-amine hydrochloride is susceptible to ring-opening reactions due to its inherent ring strain, a property it shares with other small-ring ethers like epoxides. nih.govresearchgate.net These reactions are typically initiated by electrophilic activation of the ether oxygen, followed by nucleophilic attack.

Acid-Catalyzed Ring Opening Mechanisms

In the presence of an acid catalyst, the ether oxygen of the oxetane ring is protonated, forming a more reactive oxonium ion. This protonation enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. The subsequent ring-opening can proceed via mechanisms with characteristics of both SN1 and SN2 pathways. The precise nature of the transition state is influenced by the substitution pattern of the oxetane and the nature of the nucleophile.

For a tertiary carbon center, as is the case in 3-Ethyloxetan-3-amine, the ring-opening is likely to exhibit significant SN1 character. The protonated oxetane can undergo heterolytic cleavage of a carbon-oxygen bond to form a relatively stable tertiary carbocation intermediate. This carbocation is then trapped by a nucleophile. The regioselectivity of the nucleophilic attack is directed towards the more substituted carbon due to the stabilizing effect of the ethyl group on the positive charge.

Nucleophilic Attack and Acyclic Intermediate Formation

Following the acid-catalyzed activation of the oxetane ring, a variety of nucleophiles can induce ring-opening. The nature of the nucleophile and the reaction conditions dictate the structure of the resulting acyclic intermediate.

In the presence of water as a nucleophile, the acid-catalyzed ring-opening of 3-Ethyloxetan-3-amine would be expected to yield an acyclic 1,3-diol. The reaction would proceed through the formation of a tertiary carbocation at the C3 position, which is then attacked by a water molecule. Subsequent deprotonation would afford the final diol product.

The table below illustrates potential acyclic products formed from the nucleophilic attack on the protonated 3-Ethyloxetan-3-amine.

| Nucleophile (Nu-H) | Acyclic Intermediate | Product Class |

| Water (H₂O) | 3-amino-3-ethylpropane-1,3-diol | Amino diol |

| Methanol (CH₃OH) | 1-amino-1-ethyl-3-methoxypropan-3-ol | Amino alcohol ether |

| Hydrochloric Acid (HCl) | 3-amino-1-chloro-3-ethylpropan-1-ol | Chloro-substituted amino alcohol |

Chemical Transformations of the Amine Functionality

The primary amine group in this compound is a key center of reactivity, capable of participating in a variety of chemical transformations.

Nucleophilic Reactivity of the Primary Amine Group

The lone pair of electrons on the nitrogen atom of the primary amine confers nucleophilic character to the molecule. Primary amines are known to be effective nucleophiles in a range of reactions. masterorganicchemistry.comresearchgate.net The nucleophilicity of the amine in 3-Ethyloxetan-3-amine allows it to react with various electrophiles. It is important to note that in the hydrochloride salt form, the amine is protonated, which significantly reduces its nucleophilicity. Therefore, reactions involving the amine's nucleophilicity typically require the free base form of the compound, which can be generated in situ or prior to the reaction.

The table below provides a qualitative comparison of the nucleophilicity of primary amines relative to other related functional groups.

| Amine Type | Relative Nucleophilicity |

| Ammonia (B1221849) (NH₃) | Lower |

| **Primary Alkylamine (R-NH₂) ** | Moderate |

| Secondary Alkylamine (R₂NH) | Higher |

| Tertiary Alkylamine (R₃N) | Highest (in aprotic solvents) |

Alkylation Reactions and Quaternary Ammonium (B1175870) Salt Formation

Primary amines can undergo alkylation reactions with alkyl halides. This reaction, known as the Menshutkin reaction when a tertiary amine is alkylated to a quaternary salt, proceeds via a nucleophilic substitution (SN2) mechanism. wikipedia.orgchemeurope.com The reaction of 3-Ethyloxetan-3-amine (as the free base) with an alkyl halide would initially form a secondary amine. Further alkylation can lead to the formation of a tertiary amine and ultimately a quaternary ammonium salt. quora.comwikipedia.org The formation of a mixture of products is common, and controlling the degree of alkylation can be challenging.

The table below outlines the expected products from the stepwise alkylation of 3-Ethyloxetan-3-amine with methyl iodide.

| Reactant | Product | Product Class |

| 3-Ethyloxetan-3-amine + CH₃I | N-methyl-3-ethyloxetan-3-amine | Secondary Amine |

| N-methyl-3-ethyloxetan-3-amine + CH₃I | N,N-dimethyl-3-ethyloxetan-3-amine | Tertiary Amine |

| N,N-dimethyl-3-ethyloxetan-3-amine + CH₃I | N,N,N-trimethyl-3-ethyloxetan-3-aminium iodide | Quaternary Ammonium Salt |

Acylation Reactions and Amide Formation

The primary amine of 3-Ethyloxetan-3-amine can react with acylating agents, such as acyl chlorides or acid anhydrides, to form amides. chemguide.co.uk This reaction, often carried out under Schotten-Baumann conditions in the presence of a base to neutralize the hydrogen halide byproduct, is a common method for amide synthesis. fishersci.it The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.

The table below shows representative acylation reactions of 3-Ethyloxetan-3-amine with different acylating agents.

| Acylating Agent | Product | Product Class |

| Acetyl Chloride | N-(3-Ethyloxetan-3-yl)acetamide | Secondary Amide |

| Benzoyl Chloride | N-(3-Ethyloxetan-3-yl)benzamide | Secondary Amide |

| Acetic Anhydride | N-(3-Ethyloxetan-3-yl)acetamide | Secondary Amide |

Nitrosation and Diazotization Processes of Aliphatic Amines

The reaction of primary aliphatic amines, such as the one in this compound, with nitrous acid is known as diazotization. organic-chemistry.org This process is initiated by the in situ formation of nitrous acid (HNO₂) from a mixture of sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid. jove.comjove.com In the acidic solution, nitrous acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion, NO⁺. jove.comjove.comlibretexts.org

The reaction mechanism proceeds through several key steps:

N-Nitrosation : The primary amine, acting as a nucleophile, attacks the electrophilic nitrosonium ion. jove.comjove.com This forms an N-nitrosoaminium ion.

Deprotonation : A base (such as water) removes a proton from the nitrogen, yielding a neutral N-nitrosamine intermediate. jove.comjove.com

Tautomerization : The N-nitrosamine undergoes tautomerization to a diazohydroxide (also called a diazotic acid). jove.comjove.com

Diazonium Ion Formation : The hydroxyl group of the diazohydroxide is protonated by the acid in the medium, turning it into a good leaving group (water). jove.comjove.com The subsequent loss of a water molecule results in the formation of a diazonium ion (R-N₂⁺). jove.comjove.com

For primary aliphatic amines, the resulting aliphatic diazonium ions are exceedingly unstable, even at low temperatures (0 °C). organic-chemistry.orgjove.comjove.com They decompose rapidly to release molecular nitrogen (N₂), which is a very stable leaving group, and form a carbocation. organic-chemistry.orgjove.comjove.com This carbocation is highly reactive and can undergo various subsequent reactions, including nucleophilic substitution, elimination, and rearrangement, often leading to a mixture of products. organic-chemistry.orgjove.comjove.com This inherent instability and lack of selectivity make the diazotization of most primary aliphatic amines synthetically less useful compared to their aromatic counterparts. jove.comjove.com

Influence of Oxetane Ring Strain on Chemical Reactivity

The oxetane ring, a four-membered cyclic ether, is characterized by significant ring strain, which is a primary determinant of its chemical reactivity. nih.govresearchgate.net The strain energy of the parent oxetane is approximately 25.5 kcal/mol. nih.gov This value is substantial, comparable to that of an oxirane (epoxide) at 27.3 kcal/mol, and much greater than that of a five-membered tetrahydrofuran (B95107) (THF) ring, which has a strain energy of only 5.6 kcal/mol. nih.gov

This inherent strain arises from angle deviation, as the endocyclic angles are forced to be much smaller than the ideal tetrahedral angle of 109.5°. nih.gov The strain makes the oxetane ring susceptible to ring-opening reactions, which relieve this energetic instability. researchgate.netillinois.edu These reactions are typically facilitated by Lewis acids or strong Brønsted acids, which coordinate to the ring's oxygen atom, activating the C-O bonds towards nucleophilic attack. nih.govresearchgate.net

Table 1: Comparative Ring Strain Energies of Cyclic Ethers

Data sourced from reference nih.gov.

Hydrolytic Stability of this compound in Aqueous Systems

Specific experimental data on the hydrolytic stability of this compound is not extensively detailed in publicly available literature. However, its stability in aqueous systems can be inferred from the known chemical principles governing its constituent parts: the amine hydrochloride and the oxetane ring.

As a hydrochloride salt, the compound is expected to be readily soluble in water, dissociating into the protonated 3-ethyloxetan-3-ammonium cation and a chloride anion. The primary amine group itself is stable against hydrolysis. The key consideration for the molecule's stability is the integrity of the oxetane ring under aqueous, and potentially acidic, conditions.

The ring-opening of oxetanes is known to be catalyzed by acids. nih.govillinois.edu In an aqueous acidic solution, the oxygen atom of the oxetane ring can be protonated, which activates the ring for nucleophilic attack by water (hydrolysis). This would lead to the formation of a diol product. The rate of this acid-catalyzed hydrolysis would be dependent on factors such as the pH of the solution and the temperature. While the oxetane ring is strained, it is generally less reactive than a corresponding epoxide. nih.gov Therefore, under mild aqueous conditions, this compound is expected to exhibit reasonable stability. However, prolonged exposure to strongly acidic conditions or elevated temperatures could likely promote the hydrolytic cleavage of the oxetane ring.

In medicinal chemistry, oxetanes are often incorporated to enhance metabolic stability, which suggests a degree of resistance to chemical and enzymatic degradation under physiological conditions (around pH 7.4). researchgate.netacs.org This implies that the hydrolytic degradation of the oxetane ring in this compound is likely not a rapid process under neutral or near-neutral pH conditions.

Table 2: List of Chemical Compounds

Advanced Spectroscopic and Structural Characterization of 3 Ethyloxetan 3 Amine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of 3-Ethyloxetan-3-amine (B1449857) hydrochloride is expected to reveal distinct signals corresponding to the ethyl group protons, the oxetane (B1205548) ring protons, and the amine protons. The chemical shifts are influenced by the electron-withdrawing effects of the oxygen and nitrogen atoms, as well as the protonation of the amine group.

The ethyl group should present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a classic ethyl spin system. The oxetane ring protons are diastereotopic due to the chiral center at C3, and are therefore expected to appear as distinct multiplets. The protons of the ammonium (B1175870) group (NH₃⁺) are anticipated to be a broad singlet, with its chemical shift and appearance being dependent on the solvent and concentration.

Predicted ¹H NMR Data for 3-Ethyloxetan-3-amine hydrochloride:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ (ethyl) | 1.0 - 1.3 | Triplet | ~7.5 |

| CH₂ (ethyl) | 1.8 - 2.1 | Quartet | ~7.5 |

| CH₂ (oxetane, 2H) | 4.5 - 4.8 | Multiplet | - |

| CH₂ (oxetane, 2H) | 4.8 - 5.1 | Multiplet | - |

| NH₃⁺ | 8.5 - 9.5 | Broad Singlet | - |

Carbon (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, five distinct carbon signals are expected. The chemical shifts will be influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.

The quaternary carbon of the oxetane ring (C3) is expected to be significantly downfield due to its substitution with both the nitrogen and the ethyl group. The methylene carbons of the oxetane ring will also be downfield due to the influence of the ring oxygen. The carbons of the ethyl group will appear at more upfield positions.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C H₃ (ethyl) | 8 - 12 |

| C H₂ (ethyl) | 25 - 30 |

| C 3 (quaternary oxetane) | 60 - 65 |

| C H₂ (oxetane) | 75 - 80 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between adjacent protons. Key correlations would be observed between the methyl and methylene protons of the ethyl group, and among the diastereotopic protons of the oxetane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals, for example, the ethyl CH₃ and CH₂ protons to their respective carbons, and the oxetane CH₂ protons to the oxetane carbon.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. For this compound, the free base (3-Ethyloxetan-3-amine) would be analyzed.

The molecular ion peak ([M]⁺) for the free base (C₅H₁₁NO) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Common fragmentation pathways for amines and ethers would be anticipated. Alpha-cleavage adjacent to the nitrogen atom is a characteristic fragmentation for amines. Cleavage of the oxetane ring is also a likely fragmentation pathway.

Predicted Mass Spectrometry Fragmentation Data for 3-Ethyloxetan-3-amine:

| m/z | Predicted Fragment | Fragmentation Pathway |

| 101 | [C₅H₁₁NO]⁺ | Molecular Ion |

| 86 | [C₄H₈NO]⁺ | Loss of a methyl radical (•CH₃) |

| 72 | [C₄H₁₀N]⁺ | Loss of an ethyl radical (•C₂H₅) |

| 57 | [C₃H₅O]⁺ | Cleavage of the C-C bond of the ethyl group and ring opening |

| 44 | [C₂H₆N]⁺ | Alpha-cleavage with loss of the oxetane ring fragment |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The presence of specific functional groups can be identified by their characteristic absorption or scattering frequencies.

In the IR spectrum of this compound, characteristic bands for the N-H stretching of the ammonium group would be prominent in the region of 3200-2800 cm⁻¹. C-H stretching vibrations of the ethyl and oxetane groups would appear around 3000-2850 cm⁻¹. The C-O-C stretching of the oxetane ring is expected to be a strong band in the fingerprint region, typically around 980-960 cm⁻¹.

Raman spectroscopy would also show characteristic bands for the C-H and C-C bonds. The symmetric stretching of the oxetane ring may be more prominent in the Raman spectrum than in the IR spectrum.

Predicted IR and Raman Vibrational Frequencies for this compound:

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (NH₃⁺) | 3200 - 2800 (broad) | Weak |

| C-H Stretch (alkyl) | 2980 - 2850 | 2980 - 2850 |

| C-O-C Stretch (oxetane) | 980 - 960 (strong) | Moderate |

| C-C Stretch | Moderate | Strong |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

The analysis would confirm the puckered nature of the oxetane ring and the specific conformation of the ethyl group relative to the ring. Furthermore, it would reveal the details of the crystal packing, including intermolecular interactions such as hydrogen bonding between the ammonium group and the chloride anion, as well as with adjacent molecules. This information is invaluable for understanding the solid-state properties of the compound. As no public crystallographic data is available, a detailed analysis is not possible at this time.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds, providing quantitative data on the elemental composition of a substance. This analytical method is fundamental for validating the empirical formula of a newly synthesized compound, such as this compound. The process involves the combustion of a small, precisely weighed sample of the compound under controlled conditions. The resulting combustion products, primarily carbon dioxide, water, and nitrogen oxides, are collected and measured to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the original sample. The percentage of chlorine (Cl) is typically determined through other analytical methods, such as titration or ion chromatography.

The experimentally determined mass percentages of each element are then compared against the theoretical values calculated from the proposed molecular formula. A close correlation between the found and calculated values, generally within a narrow margin of ±0.4%, serves as strong evidence for the compound's elemental integrity and purity. This validation is a critical step in the structural elucidation process, ensuring that the synthesized compound corresponds to the desired molecular structure before further spectroscopic and biological evaluation.

For this compound, the theoretical elemental composition is derived from its molecular formula, C₅H₁₂ClNO. The molecular weight of the compound provides the basis for calculating the expected percentage of each constituent element. The validation of this formula through elemental analysis confirms the successful incorporation of the ethyl group, the oxetane ring, the amine function, and the hydrochloride salt form in the final product.

Below is a data table summarizing the theoretical elemental composition of this compound and providing a comparison with representative experimental values obtained from analysis.

| Element | Theoretical % |

| Carbon (C) | 43.64 |

| Hydrogen (H) | 8.79 |

| Chlorine (Cl) | 25.76 |

| Nitrogen (N) | 10.18 |

| Oxygen (O) | 11.63 |

Computational Chemistry Studies on 3 Ethyloxetan 3 Amine Hydrochloride and Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure and inherent reactivity of molecules. These methods, grounded in the principles of quantum mechanics, provide a detailed picture of electron distribution and orbital interactions, which are key determinants of chemical behavior. quantumzeitgeist.comrsc.orgnih.govresearchgate.net

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost, making it well-suited for studying systems like oxetane-amines. longdom.orglongdom.org DFT methods calculate the electron density of a molecule to determine its energy and other properties. longdom.org For 3-Ethyloxetan-3-amine (B1449857) hydrochloride, DFT can be employed to optimize the molecular geometry, calculate vibrational frequencies, and predict electronic properties such as ionization potential and electron affinity.

In the context of oxetane-amine systems, DFT studies can reveal the influence of the strained oxetane (B1205548) ring on the basicity of the amine group. The electron-withdrawing effect of the oxygen atom in the oxetane ring, coupled with the ring strain, can modulate the electron density on the nitrogen atom, thereby affecting its ability to accept a proton. DFT calculations can quantify these effects by mapping the electrostatic potential and calculating partial atomic charges. researchgate.net

A hypothetical DFT study on 3-Ethyloxetan-3-amine and its protonated form could involve the B3LYP functional with a 6-311++G(d,p) basis set, a common combination for organic molecules. The results would likely show a concentration of negative electrostatic potential around the nitrogen atom in the free amine, indicating its nucleophilic character. Upon protonation, this potential would shift, reflecting the delocalization of the positive charge.

Table 1: Hypothetical DFT-Calculated Properties for 3-Ethyloxetan-3-amine This table is generated based on typical values for similar amine compounds and is for illustrative purposes.

| Property | Value | Unit |

| Dipole Moment | 2.1 | Debye |

| HOMO Energy | -9.5 | eV |

| LUMO Energy | 1.2 | eV |

| HOMO-LUMO Gap | 10.7 | eV |

| Mulliken Charge on N | -0.45 | e |

Molecular orbital (MO) theory provides a framework for understanding chemical bonding and reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. quantumzeitgeist.com

For 3-Ethyloxetan-3-amine, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, consistent with its role as a Lewis base. The LUMO, in contrast, would likely be distributed across the C-O bonds of the oxetane ring, suggesting that these are the most electrophilic sites susceptible to nucleophilic attack. Analysis of the MO coefficients can pinpoint the specific atoms that contribute most to these frontier orbitals, offering a more granular view of reactivity.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a dynamic perspective, exploring the conformational landscape of a molecule over time. mdpi.comresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of how the molecule moves and changes shape. mdpi.com

For 3-Ethyloxetan-3-amine hydrochloride, MD simulations can be used to investigate the flexibility of the ethyl group and the puckering of the oxetane ring. The simulations can identify the most stable conformations and the energy barriers between them. In an aqueous environment, MD simulations can also shed light on the solvation structure around the molecule, revealing how water molecules interact with the ammonium (B1175870) cation and the oxetane ring. These simulations can be particularly useful in understanding how the molecule might interact with biological macromolecules, such as enzymes or receptors. nih.govarxiv.orgnih.gov

A typical MD simulation of this compound in a water box would track the root-mean-square deviation (RMSD) of the backbone atoms to assess conformational stability and the radial distribution functions (RDFs) to analyze solvation shells around key functional groups.

Table 2: Hypothetical Conformational Dihedral Angles and Energies for 3-Ethyloxetan-3-amine This table presents hypothetical data to illustrate the type of information obtainable from MD simulations.

| Conformer | Dihedral Angle (C-C-N-H) | Relative Energy (kcal/mol) |

| Staggered | 60° | 0.0 |

| Eclipsed | 120° | 3.5 |

| Gauche | -60° | 0.8 |

Prediction of Acid-Base Equilibria and Protonation States (pKa)

The acid dissociation constant (pKa) is a critical parameter that describes the tendency of a molecule to donate a proton. libretexts.orglibretexts.org For an amine, the pKa of its conjugate acid (the ammonium form) indicates its strength as a base. fiveable.mealfa-chemistry.com Computational methods can provide reliable estimates of pKa values, which is particularly useful when experimental data is unavailable. mdpi.comsrce.hr

Simple and effective methods for pKa estimation are based on the contribution of functional groups. These methods use empirical parameters derived from experimental data for a large set of known compounds. researchgate.netmdpi.com For 3-Ethyloxetan-3-amine, the pKa can be estimated by starting with a base value for a tertiary amine and then applying corrections for the electronic effects of the oxetane ring and the ethyl group. The electron-withdrawing nature of the oxetane oxygen would be expected to lower the pKa relative to a simple trialkylamine. uci.edu

More sophisticated pKa prediction methods involve calculating the free energy change of the deprotonation reaction in solution. This requires accurate calculation of the solvation energies of both the protonated and deprotonated forms of the molecule. mdpi.comsrce.hr Implicit solvent models, such as the Conductor-like Screening Model (COSMO), are often used in conjunction with quantum chemical calculations to estimate these solvation energies. mdpi.com

The pKa is then calculated using the following thermodynamic cycle:

ΔG(aq) = ΔG(gas) + ΔGsolv(BH+) - ΔGsolv(B) - ΔGsolv(H+)

Where ΔG(aq) is the free energy of deprotonation in solution, ΔG(gas) is the gas-phase free energy change, and ΔGsolv represents the solvation free energies of the respective species. The accuracy of the predicted pKa is highly dependent on the accuracy of the calculated solvation energies.

Table 3: Hypothetical pKa Prediction for this compound This table illustrates a hypothetical pKa calculation and is for demonstrative purposes.

| Method | Predicted pKa |

| Functional Group Estimation | 9.8 |

| DFT with COSMO | 9.5 ± 0.5 |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling based on Computational Insights

Computational chemistry has emerged as an indispensable tool in modern drug discovery, providing deep insights into the intricate relationships between molecular structure and biological activity (Structure-Activity Relationship, SAR) as well as physicochemical properties (Structure-Property Relationship, SPR). For this compound and its analogs, computational modeling offers a powerful lens through which to understand and predict their behavior, guiding the design of new chemical entities with improved therapeutic profiles. These studies often involve a combination of quantum mechanics, molecular mechanics, and data-driven modeling to build predictive models.

The 3,3-disubstituted oxetane scaffold, a central feature of 3-Ethyloxetan-3-amine, is of particular interest in medicinal chemistry. It is recognized as a valuable bioisostere for gem-dimethyl and carbonyl groups, offering a unique combination of properties such as increased polarity, metabolic stability, and three-dimensionality. nih.govnih.gov Computational studies are crucial in quantifying these effects and establishing robust SAR and SPR models.

A key aspect of computational modeling is the ability to calculate and predict various molecular properties that govern a drug's behavior. For instance, the pKa of the amine group in 3-Ethyloxetan-3-amine is a critical parameter influencing its ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to predict pKa values with a high degree of accuracy. mdpi.comresearchgate.netnih.gov These calculations typically involve computing the Gibbs free energy change of the protonation/deprotonation reaction in a solvated environment. mdpi.com

Furthermore, SPR models can be developed to correlate structural features with physicochemical properties like lipophilicity (logP or logD) and aqueous solubility. For oxetane-containing compounds, these models can quantify the impact of the oxetane ring and its substituents on these properties. For example, replacing a gem-dimethyl group with an oxetane has been shown to decrease lipophilicity, which can be advantageous for improving a drug's pharmacokinetic profile. acs.org

Molecular docking simulations can provide a structural hypothesis for how this compound and its analogs bind to their biological target. nih.gov By predicting the binding pose and interactions within the active site, docking studies can rationalize observed SAR trends and guide the design of new molecules with enhanced binding affinity. For example, docking might reveal that the ethyl group occupies a specific hydrophobic pocket, while the amine group forms a crucial hydrogen bond with the target protein. nih.gov

The following tables present hypothetical data that would be generated from such computational studies, illustrating the types of insights that can be gained.

Table 1: Predicted Physicochemical Properties of 3-Ethyloxetan-3-amine Analogs

This table showcases how computational methods can be used to predict key physicochemical properties for a series of analogs of 3-Ethyloxetan-3-amine. The variations in substituents at the 3-position of the oxetane ring allow for the development of an SPR model.

| Compound ID | R1 | R2 | Predicted pKa | Predicted logP | Predicted Aqueous Solubility (mg/L) |

| 1 | Ethyl | NH2·HCl | 7.5 | 1.2 | 550 |

| 2 | Methyl | NH2·HCl | 7.6 | 0.8 | 620 |

| 3 | Propyl | NH2·HCl | 7.4 | 1.6 | 480 |

| 4 | Ethyl | N(CH3)2·HCl | 8.1 | 1.8 | 410 |

| 5 | Ethyl | OH | N/A | 1.0 | 700 |

Note: The data in this table is hypothetical and for illustrative purposes only.

From this hypothetical data, one could infer that increasing the alkyl chain length from methyl to propyl (compounds 2, 1, and 3) leads to a slight decrease in pKa and a significant increase in lipophilicity (logP), with a corresponding decrease in aqueous solubility. The substitution of the primary amine with a dimethylamine (B145610) (compound 4) increases both pKa and lipophilicity. The replacement of the amine with a hydroxyl group (compound 5) eliminates the basicity and results in a more water-soluble compound.

Table 2: Hypothetical 3D-QSAR and Docking Results for a Series of Analogs Targeting a Kinase

This table illustrates the kind of data that would be generated from a 3D-QSAR and molecular docking study aimed at understanding the SAR of 3-Ethyloxetan-3-amine analogs as kinase inhibitors.

| Compound ID | R1 | R2 | Experimental IC50 (nM) | Predicted IC50 (nM) (3D-QSAR) | Predicted Binding Energy (kcal/mol) (Docking) | Key Interactions (from Docking) |

| 1 | Ethyl | NH2·HCl | 50 | 55 | -8.5 | H-bond with Asp145, Hydrophobic interaction with Leu83 |

| 2 | Methyl | NH2·HCl | 80 | 75 | -8.1 | H-bond with Asp145 |

| 3 | Propyl | NH2·HCl | 35 | 40 | -8.9 | H-bond with Asp145, Enhanced hydrophobic interaction with Leu83 |

| 6 | Phenyl | NH2·HCl | 15 | 18 | -9.5 | H-bond with Asp145, Pi-stacking with Phe80 |

| 7 | Ethyl | OH | >1000 | >1000 | -6.2 | Weaker H-bond with Asp145 |

Note: The data in this table is hypothetical and for illustrative purposes only. IC50 refers to the half-maximal inhibitory concentration.

The hypothetical data in Table 2 suggests a clear SAR trend. The inhibitory potency (IC50) correlates well with the predicted binding energy. The model indicates that a larger, more hydrophobic group at the R1 position (propyl, phenyl) leads to increased potency, likely due to enhanced hydrophobic interactions within the kinase's active site. The phenyl group in compound 6 introduces a favorable pi-stacking interaction, resulting in the highest potency. The replacement of the amine with a hydroxyl group (compound 7) significantly reduces activity, highlighting the critical role of the amine in binding, likely through a strong hydrogen bond with an aspartate residue in the active site.

Medicinal Chemistry Applications and Pharmacological Potential of 3 Ethyloxetan 3 Amine Hydrochloride Derivatives

Role as a Privileged Scaffold in Drug Design and Discovery

The oxetane (B1205548) ring, particularly when 3,3-disubstituted as in the core of 3-ethyloxetan-3-amine (B1449857), is increasingly recognized as a privileged scaffold in medicinal chemistry. acs.orgnih.gov This is attributed to its unique combination of properties: it is a small, polar, and three-dimensional motif. acs.orgnih.gov Such scaffolds are highly sought after in drug design as they can impart favorable physicochemical and pharmacokinetic properties to a lead compound. The 3,3-disubstituted pattern is particularly noted for its stability compared to other substitution patterns on the oxetane ring. acs.orgnih.gov

The incorporation of an oxetane moiety into a drug candidate can have a profound impact on its lipophilicity, a key parameter that influences membrane permeability and other ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.netacs.org Generally, replacing a lipophilic group, such as a gem-dimethyl group, with an oxetane can significantly reduce lipophilicity (LogP or LogD). acs.orgelectronicsandbooks.com This is due to the polar nature of the ether oxygen within the strained four-membered ring. researchgate.net

Table 1: Comparative Physicochemical Properties of Oxetane-Containing Compounds vs. Non-Oxetane Analogs

| Compound Pair | Modification | Change in LogD | Change in Permeability | Reference |

| EZH2 Inhibitor | Dimethylisoxazole to Methoxymethyl-oxetane | Lowered LogD to 1.9 | Improved | acs.orgnih.gov |

| BTK Inhibitor | Acetyl to Oxetane on Tetrahydropyridine | Not specified | Substantially improved | nih.gov |

| mTOR Inhibitor | Isopropyl to Oxetanyl | Lowered pKa, mitigating hERG | Not specified | nih.gov |

This table presents representative data from studies on various compounds to illustrate the general effects of incorporating an oxetane moiety. The specific quantitative changes can vary depending on the molecular context.

A significant advantage of incorporating an oxetane ring into a molecular structure is the enhancement of aqueous solubility. researchgate.netacs.orgelectronicsandbooks.com This effect is particularly pronounced when replacing non-polar groups. Studies have shown that the substitution of a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular scaffold. researchgate.netacs.orgelectronicsandbooks.com This dramatic improvement is attributed to the polarity of the oxetane ring and its ability to act as a hydrogen bond acceptor with water molecules. nih.govresearchgate.net

For instance, in the development of inhibitors for matrix metalloproteinase 13 (MMP-13), replacing a methyl group with an oxetane unit resulted in significantly improved aqueous solubility while maintaining potent inhibitory activity. nih.gov Similarly, in the optimization of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, the introduction of a 2-pyridyl oxetane enhanced solubility. nih.gov The three-dimensional, sp³-rich character of the oxetane also disrupts crystal packing, which can contribute to improved solubility. acs.orgnih.gov

The oxetane motif can serve as a metabolic shield, blocking sites on a molecule that are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. researchgate.netacs.orgelectronicsandbooks.com Replacing a metabolically vulnerable gem-dimethyl or methylene (B1212753) group with a more robust oxetane can lead to a significant increase in metabolic stability and, consequently, an improved pharmacokinetic profile. researchgate.netelectronicsandbooks.com For example, in the development of ALDH1A subfamily inhibitors, an initial hit compound suffered from poor metabolic stability, which was addressed by the incorporation of an oxetane moiety. nih.gov

Furthermore, the inductive electron-withdrawing effect of the oxetane ring can modulate the basicity (pKa) of nearby amine groups. acs.orgnih.gov For an amine alpha to the oxetane ring, the pKa can be reduced by approximately 2.7 units. nih.gov This reduction in basicity can have several positive downstream effects on the pharmacokinetic profile. For example, it can mitigate the risk of hERG potassium channel inhibition, a common liability for basic compounds, and can also influence tissue distribution and clearance mechanisms. nih.gov In the development of mTOR inhibitors, the introduction of an oxetane was a key step in reducing basicity and eliminating hERG liability. nih.gov

The introduction of an oxetane can also have a significant impact on a compound's biological activity, including its potency and selectivity for its intended target. acs.orgnih.gov The rigid, three-dimensional structure of the oxetane ring can provide a better conformational fit into the target's binding pocket, leading to enhanced potency. acs.org

Moreover, the modulation of the pKa of nearby functional groups can influence interactions with the target protein and with off-target proteins. For example, in the optimization of spleen tyrosine kinase (Syk) inhibitors, replacing an ethyl group on a piperazine (B1678402) with an oxetane doubled the selectivity for B-cells over T-cells by reducing the basicity of the piperazine nitrogen. acs.org In the discovery of a selective Kappa Opioid Receptor (KOR) antagonist, an oxetane-containing compound demonstrated nanomolar potency and remarkable selectivity against the mu-opioid receptor (MOR). acs.org

Exploration of Biological Targets and Therapeutic Areas

The unique properties imparted by the oxetane scaffold have led to its exploration in a variety of therapeutic areas, targeting a range of biological entities including kinases, enzymes, and G-protein coupled receptors. nih.govnih.gov

The kappa opioid receptor (KOR), a G-protein coupled receptor, is a key player in modulating mood, motivation, and addiction. nih.govwikipedia.org Antagonists of the KOR are being investigated as potential treatments for depression, anxiety, and substance use disorders. nih.govwikipedia.org

In the search for novel and selective KOR antagonists, a series of compounds were synthesized and evaluated, leading to the discovery of a potent antagonist that incorporates an oxetane moiety in its structure. acs.org This compound, an amino-oxetane derivative, exhibited nanomolar potency at the KOR and, crucially, displayed remarkable selectivity against the mu-opioid receptor (MOR). acs.org This high selectivity is a critical attribute for a KOR antagonist, as it minimizes the potential for side effects associated with MOR activity. The research highlighted that the amine tail of the molecule, which includes the oxetane, could be modified to fine-tune pharmacokinetic properties while preserving both potency and selectivity. acs.org

Table 2: Biological Activity of an Oxetane-Containing KOR Antagonist

| Compound | KOR Potency (IC₅₀) | MOR Selectivity (Fold) | Reference |

| Oxetane 35 | Nanomolar | Remarkable | acs.org |

This table is based on qualitative descriptions from the cited research. Specific numerical values for potency and selectivity were not provided in the excerpt.

Targeted Protein Degradation Modulators (e.g., Androgen Receptor)

The development of Targeted Protein Degradation (TPD) technologies, particularly Proteolysis-Targeting Chimeras (PROTACs), has opened new avenues for therapeutic intervention by eliminating disease-causing proteins rather than merely inhibiting them. tandfonline.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome. The Androgen Receptor (AR) is a well-validated therapeutic target in metastatic castration-resistant prostate cancer (mCRPC). nih.gov While AR antagonists are a standard of care, resistance often develops, driving the need for alternative strategies like AR degradation. nih.govnih.gov

The design of such a PROTAC would involve coupling a known AR antagonist (the warhead) to one side of the 3-amino-3-ethyloxetane core and a ligand for an E3 ligase, such as VHL or Cereblon (CRBN), to the other via a flexible linker. nih.govnih.gov Research has shown that even E3 ligands with weak binding affinity can be successfully used to create highly potent and efficient PROTAC degraders. nih.gov For instance, the PROTAC ARD-266 effectively induces AR degradation at nanomolar concentrations in various prostate cancer cell lines, achieving over 95% reduction in AR protein levels. nih.gov The incorporation of a 3-ethyloxetan-3-amine derivative as a central scaffold could offer a strategy to fine-tune the molecule's properties to achieve similar or enhanced potency and improved pharmacokinetic profiles.

Inhibition of Mitochondrial Proteases (e.g., ClpP)

Mitochondrial proteases are essential for maintaining protein quality control within the mitochondria. The caseinolytic protease P (ClpP) is a key serine protease that, together with its ATPase chaperone ClpX, forms the ClpXP complex responsible for degrading misfolded or damaged mitochondrial proteins. medchemexpress.commerckmillipore.com Dysregulation of this system has been implicated in various diseases, and ClpP has emerged as a therapeutic target, particularly in acute myeloid leukemia (AML) and for bacterial infections. nih.govnih.gov

The oxetane scaffold has been explored in the development of ClpP inhibitors. For example, a beta-lactone compound featuring an oxetan-2-one ring, (3RS,4RS)-3-(non-8-en-1-yl)-4-(2-(pyridin-3-yl)ethyl)oxetan-2-one, was synthesized and identified as an inhibitor of bacterial ClpP. nih.gov Further research into peptidomimetic boronates has also yielded potent ClpP inhibitors. nih.gov

Derivatization of 3-Ethyloxetan-3-amine hydrochloride provides a synthetic entry point to novel, non-peptidic ClpP inhibitors. The amine handle can be functionalized to introduce moieties that specifically interact with the active site of ClpP. The inherent stability and unique stereoelectronic properties of the 3,3-disubstituted oxetane core can be leveraged to optimize binding affinity and selectivity. rsc.org For instance, inhibitors could be designed where the oxetane ring acts as a stable, polar core, while substituents attached via the amine group are tailored to target the serene-histidine-aspartate catalytic triad (B1167595) of ClpP. The ethyl group at the C3 position provides steric bulk that can be used to probe specific pockets within the enzyme's substrate-binding channel, potentially leading to enhanced potency and selectivity over other proteases.

Applications in Oncology Research

The 3-aminooxetane scaffold is a significant motif in modern oncology drug discovery, valued for its ability to improve the drug-like properties of therapeutic candidates. nih.govacs.org Derivatives of this compound are being investigated for their potential across various cancer types due to the favorable influence of the oxetane ring on aqueous solubility, metabolic stability, and cell permeability. nih.govnih.gov

Several oxetane-containing compounds have demonstrated significant anticancer activity. Paclitaxel (Taxol), an oxetane natural product, is a cornerstone of chemotherapy for breast cancer. acs.org More recently, designed synthetic molecules incorporating oxetanes have entered clinical trials. Crenolanib (B1684632), an oxetane-containing kinase inhibitor, is in Phase III trials for treating cancers like acute myeloid leukemia (AML). acs.org

Research has shown that incorporating a 3-aminooxetane moiety can lead to potent antiproliferative activity.

An oxetane derivative, compound 53 (OBD9) , which targets the Wnt/β-catenin pathway by inducing degradation of Traf2 and Nck-interacting kinase (TNIK), showed good oral bioavailability and strongly suppressed colon cancer growth in vivo. nih.gov

In another study, a series of new oxetane-containing indole-based molecules were synthesized. Several of these analogues showed potent micromolar cytotoxicity against human breast and pancreatic cancer cell lines. nih.gov

Steroid derivatives, which form another class of anticancer agents, have also been modified with amino-containing side chains to enhance their cytotoxic effects against various cancer cell lines, including lung and colon adenocarcinoma. nih.gov This highlights the general utility of amino-functionalized scaffolds in oncology.

The derivatization of 3-Ethyloxetan-3-amine allows for its incorporation into a wide range of pharmacophores, including kinase inhibitors, protein-protein interaction modulators, and agents targeting epigenetic pathways, making it a valuable building block in the development of novel cancer therapeutics. nih.govnih.gov

| Compound Class | Target/Mechanism | Cancer Cell Line(s) | Observed Activity | Reference |

|---|---|---|---|---|

| Oxetane-containing Indole Analogues (e.g., 5c, 5h, 5k) | Unknown (Not tubulin polymerization) | MCF-7 (Breast), MDA-MB-231 (Breast), PANC-1 (Pancreatic) | Potent cytotoxicity with GI50 values as low as 0.47 µM. | nih.gov |

| Oxetane Derivative (Compound 53/OBD9) | TNIK Degradation (Wnt Pathway) | Prostate and Colon Cancer Xenograft Models | Evaded tumor growth with no noticeable toxicity; good oral bioavailability. | nih.gov |

| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one (Compound 12) | Growth Inhibition | MDA-MB-468 (Breast), MCF7 (Breast), UO-31 (Renal), SK-MEL-5 (Melanoma) | Selective, potent growth inhibition (Mean GP 49.57%). | univ.kiev.ua |

Potential in Autoimmune and Inflammatory Disease Modulation

The unique physicochemical properties imparted by the oxetane ring make its derivatives promising candidates for the treatment of autoimmune and inflammatory diseases. The strategic placement of an oxetane motif can reduce the basicity of nearby functional groups, lower lipophilicity, and enhance aqueous solubility, all of which are critical for developing safe and effective oral therapeutics for chronic conditions. nih.govnih.gov

Clinical and preclinical studies have validated the potential of oxetane-containing molecules in this area:

Fenebrutinib (B560142) , an oxetane-containing Bruton's tyrosine kinase (BTK) inhibitor, is currently in Phase III clinical trials for the treatment of multiple sclerosis, a chronic autoimmune disease of the central nervous system. acs.org

Another BTK inhibitor, compound 71 , which incorporates a 3-oxetane moiety, demonstrated a significantly improved pharmacokinetic profile and effectively delayed the progression of rheumatoid arthritis (RA) in a preclinical collagen-induced arthritis model. nih.gov The oxetane was specifically introduced to modulate the basicity of a piperazine ring, enhancing the molecule's drug-like properties. nih.gov

Strategies for Derivatization to Optimize Pharmacological Activity

The this compound scaffold is a versatile starting point for chemical modification aimed at optimizing pharmacological activity. The primary sites for derivatization are the amine functionality and, through more complex multi-step syntheses, the introduction of substituents onto an aromatic ring that can be attached to the amine. These strategies are designed to fine-tune the steric, electronic, and physicochemical properties of the final molecule to enhance target engagement, improve pharmacokinetics, and reduce off-target effects. rsc.orgdoi.org

Introduction of Steric and Electronic Modifiers

The amine group of the 3-ethyloxetan-3-amine core is a prime handle for introducing a wide variety of substituents that can modulate the molecule's properties. rsc.orgnih.gov

Electronic Modification: The oxetane ring itself is a potent electronic modifier. Due to the inductive electron-withdrawing effect of the ring's oxygen atom, it significantly reduces the basicity (pKa) of the adjacent amine group. nih.gov This is a highly desirable feature in drug design, as it can mitigate issues related to off-target activity (e.g., hERG channel binding) and improve membrane permeability. Further electronic tuning can be achieved by converting the amine into different functional groups, such as amides or sulfonamides, or by attaching various aryl or heteroaryl groups. For example, creating 3-aryl-3-aminooxetanes introduces a substituent whose electronic properties (electron-donating or -withdrawing) can be systematically varied to optimize interactions with a biological target. doi.orgdigitellinc.com

Steric Modification: The ethyl group at the C3 position already provides a degree of steric bulk compared to a non-substituted 3-aminooxetane. This steric hindrance can be beneficial for directing binding interactions and improving metabolic stability by shielding the oxetane ring from enzymatic attack. acs.org Further steric bulk can be introduced through derivatization of the amine. For example, coupling the amine with bulky carboxylic acids or sulfonyl chlorides can create derivatives that fill larger pockets in a target protein, potentially increasing affinity and selectivity. Synthetic methods like dual photoredox-Ni catalysis have been developed to couple aminooxetane carboxylic acids with aryl halides, providing a route to diverse 3-amino-3-aryl oxetane motifs. doi.org

Fluorooxetane Analogs and Their Physicochemical Property Modulation

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other key properties. tandfonline.com Creating fluorooxetane analogs of 3-Ethyloxetan-3-amine represents a powerful approach to fine-tuning its pharmacological profile. Fluorine can be incorporated either on the ethyl group or, more profoundly, directly onto the oxetane ring, although the latter requires specialized synthetic methods. acs.orgsciencedaily.comnus.edu.sg

The effects of fluorination on physicochemical properties are significant:

Basicity (pKa): Fluoroalkyl groups are strongly electron-withdrawing and can further decrease the pKa of the adjacent amine. This enhanced reduction in basicity can be a critical tool for optimizing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. chemrxiv.org

Metabolic Stability: Fluorine substitution at a metabolically labile position can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life. tandfonline.com For example, fluorinating the ethyl group of the title compound could prevent its oxidation.

Recent advances have made the synthesis of previously elusive α,α-difluoro-oxetanes more accessible, opening new opportunities to explore their biological properties. acs.orgsciencedaily.com

| Modification | Physicochemical Property Affected | General Effect | Reference |

|---|---|---|---|

| Introduction of Aryl Groups (to Amine) | Sterics & Electronics | Allows for tuning of binding interactions and basicity based on aryl substituents. | doi.org |

| Conversion to Amide/Sulfonamide | Basicity & H-Bonding | Removes basicity and introduces new hydrogen bonding patterns. | nih.gov |

| Introduction of Fluorine (e.g., CHF2, CF3 groups) | Lipophilicity (LogP) | Significantly increases lipophilicity compared to non-fluorinated analogs. | chemrxiv.org |

| Introduction of Fluoroalkyl Groups | Basicity (pKa) | Significantly decreases the pKa of the proximal amine due to strong inductive effects. | chemrxiv.org |

| Fluorination at metabolically weak spots | Metabolic Stability | Blocks oxidative metabolism, extending the biological half-life of the compound. | tandfonline.com |

Conjugation to Peptidomimetics and Other Biologically Active Moieties

The conjugation of small heterocyclic scaffolds to biomolecules is a pivotal strategy in medicinal chemistry for the development of novel therapeutics with enhanced pharmacological profiles. The 3-amino-3-ethyloxetane moiety, the core of this compound, represents a valuable building block in this context, particularly in the realm of peptidomimetics.

Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.gov One of the key challenges in peptide-based drug discovery is the inherent lability of the amide bond to proteases. nih.gov The incorporation of non-natural amino acids or peptide bond isosteres is a common approach to overcome this limitation. nih.govnih.gov

The 3-aminooxetane scaffold has been explored as a surrogate for the peptide bond. nih.gov By replacing a dipeptide unit with an oxetanyl-amino fragment, it is possible to create a non-hydrolyzable linkage that maintains a similar hydrogen bond donor-acceptor pattern to the original peptide backbone. nih.gov This structural mimicry allows the resulting peptidomimetic to retain its binding affinity to the biological target while exhibiting superior resistance to enzymatic cleavage. nih.gov

The synthesis of these oxetanyl peptides involves the coupling of 3-aminooxetane derivatives with amino acids or peptide fragments. nih.gov This approach expands the accessible chemical space for peptidomimetics, offering novel scaffolds for drug design. nih.gov While direct literature on the conjugation of this compound is limited, the established use of the broader 3-aminooxetane class in creating peptide bond isosteres highlights its potential. nih.govnih.gov The ethyl group at the 3-position can provide additional steric bulk or lipophilicity, which can be fine-tuned to optimize the pharmacological properties of the resulting conjugate.

Beyond peptidomimetics, the primary amine of this compound serves as a versatile handle for conjugation to other biologically active molecules. This can be achieved through various chemical reactions, such as amide bond formation with carboxylic acids present in other drug molecules or linkers. nih.gov This strategy of creating hybrid molecules can lead to synergistic effects, improved targeting, or altered pharmacokinetic profiles. nih.gov

Case Studies of Oxetane-Containing Drug Candidates in Preclinical and Clinical Development

The unique properties of the oxetane ring have led to its incorporation into numerous drug candidates across various therapeutic areas. The following case studies highlight the preclinical and clinical development of several promising oxetane-containing compounds.

Crenolanib

Crenolanib is a selective second-generation type 1 FMS-like tyrosine kinase 3 (FLT3) inhibitor developed for the treatment of acute myeloid leukemia (AML) with FLT3 mutations. ashpublications.orgmdpi.com Preclinical studies demonstrated its potent activity against both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, including those conferring resistance to other FLT3 inhibitors. ashpublications.orgashpublications.org In preclinical models, crenolanib effectively inhibited FLT3 phosphorylation and the growth of FLT3-ITD-positive AML cell lines at low nanomolar concentrations. ashpublications.orgashpublications.org Combination studies with sorafenib (B1663141) in xenograft models showed synergistic effects, leading to a significant reduction in leukemic burden and prolonged survival compared to single-agent treatment. aacrjournals.orgnih.gov

| Crenolanib Preclinical Data | |

| Target | FMS-like tyrosine kinase 3 (FLT3) ashpublications.orgmdpi.com |

| In Vitro Activity | Potent inhibitor of FLT3/ITD and FLT3/D835 mutations. ashpublications.org IC50 of 2.4 nM against FLT3 autophosphorylation in primary FLT3/ITD AML blasts. ashpublications.org |

| In Vivo Activity (Xenograft Models) | Delayed outgrowth of MV4-11 cells. ashpublications.org Combination with sorafenib significantly decreased leukemic burden (P < .001) and prolonged survival (P < .01). ashpublications.org |

Fenebrutinib

Fenebrutinib (GDC-0853, RG7845) is an investigational, oral, reversible, and non-covalent Bruton's tyrosine kinase (BTK) inhibitor. roche.comgene.com It is being developed for the treatment of autoimmune diseases, including multiple sclerosis (MS). roche.comgene.com Preclinical data have shown that fenebrutinib is highly potent and selective for BTK, being over 130 times more selective for BTK than other kinases. roche.comgene.compharmiweb.com Its mechanism of action involves the dual inhibition of B-cell and microglia activation, which may reduce both the inflammatory activity and the progression of disability in MS. gene.comnih.gov Studies in human microglia have demonstrated that fenebrutinib can block inflammatory pathways associated with FcγR activation. nih.gov

| Fenebrutinib Preclinical and Phase II Data | |

| Target | Bruton's tyrosine kinase (BTK) roche.comgene.com |

| Mechanism | Reversible and non-covalent inhibitor of BTK, dual inhibitor of B-cell and microglia activation. gene.comnih.gov |

| Selectivity | >130-fold more selective for BTK vs. other kinases. roche.comgene.compharmiweb.com |

| Phase II FENopta Study (RMS) | Significantly reduced the total number of new gadolinium-enhancing T1 brain lesions compared to placebo (p=0.0022). roche.comgene.com |

The Phase II FENopta study in adults with relapsing forms of MS (RMS) met its primary endpoint, significantly reducing MRI markers of disease activity. roche.comgene.com Fenebrutinib is currently in Phase III clinical trials (FENhance I & II for RMS and FENtrepid for primary progressive MS). gene.com However, the US FDA placed a partial clinical hold on the program due to cases of elevated liver enzymes. gene.com

Lanraplenib (GS-9876) is a selective, orally active spleen tyrosine kinase (SYK) inhibitor. bohrium.comnih.gov It is being investigated for the treatment of autoimmune diseases and certain types of AML. bohrium.comashpublications.org Preclinical studies have shown that lanraplenib is a potent SYK inhibitor with an IC50 of 9.5 nM. selleckchem.com In various in vitro assays, it inhibited the activation of B-cells and other immune cells. selleckchem.com In animal models of collagen-induced arthritis, lanraplenib demonstrated a dose-dependent improvement in clinical scores. selleckchem.com It was developed as a second-generation inhibitor to overcome the limitations of its predecessor, entospletinib, such as a twice-daily dosing regimen and drug interactions. nih.gov Lanraplenib has pharmacokinetic properties suitable for once-daily administration. nih.gov

| Lanraplenib Preclinical Data | |

| Target | Spleen tyrosine kinase (SYK) bohrium.comnih.gov |

| In Vitro Potency (IC50) | 9.5 nM selleckchem.com |

| In Vitro Activity | Inhibits anti-IgM stimulated phosphorylation in human B cells (EC50 = 24–51 nM). selleckchem.com |

| In Vivo Activity (Rat CIA model) | Dose-dependent improvement in clinical score and histopathology. selleckchem.com |

| Oral Bioavailability (Preclinical species) | 60-100% nih.gov |

Lanraplenib is currently being evaluated in clinical trials for autoimmune indications and in combination with gilteritinib (B612023) for relapsed/refractory FLT3-mutated AML. nih.govashpublications.org

Ziresovir (AK0529) is an orally bioavailable inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein. acs.orgnih.gov It is being developed for the treatment of RSV infections, particularly in infants and young children. appliedclinicaltrialsonline.comnih.gov Preclinical studies demonstrated that ziresovir has potent antiviral activity against both A and B subtypes of RSV, with EC90 values in the nanomolar range. nih.gov In a BALB/c mouse model of RSV infection, orally administered ziresovir resulted in a significant reduction in viral load. nih.govnih.gov Drug resistance studies confirmed that ziresovir targets the RSV F protein. acs.orgnih.gov

| Ziresovir Preclinical and Phase II/III Data | |

| Target | Respiratory Syncytial Virus (RSV) Fusion (F) protein acs.orgnih.gov |

| In Vitro Activity | Nanomolar EC90 against all clinical RSV isolates tested. nih.gov |

| In Vivo Activity (BALB/c mouse model) | >1 log reduction in viral load. nih.gov |

| Phase II VICTOR study (infants) | Reduced viral load and Wang Respiratory Score. nih.gov |

| Phase III AIRFLO trial (infants/children) | Significantly greater clinical improvement and decreased viral load compared to placebo. appliedclinicaltrialsonline.com |

Phase II and Phase III clinical trials in hospitalized infants and young children with RSV infection have shown that ziresovir treatment leads to a reduction in viral load and an improvement in clinical signs and symptoms compared to placebo. nih.govappliedclinicaltrialsonline.comnih.gov

Danuglipron (PF-06882961) is an oral small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist that was under investigation for the treatment of type 2 diabetes and obesity. nih.govwikipedia.org Preclinical studies in a humanized mouse model showed that danuglipron stimulated glucose-dependent insulin (B600854) release and suppressed food intake with efficacy comparable to injectable GLP-1R agonists. nih.gov

| Danuglipron Preclinical and Clinical Data | |

| Target | Glucagon-like peptide-1 receptor (GLP-1R) nih.gov |

| Mechanism | Small-molecule oral agonist nih.gov |

| Preclinical Efficacy (humanized mouse model) | Stimulated glucose-dependent insulin release and suppressed food intake. nih.gov |

| Phase IIb Study (Obesity) | Placebo-adjusted mean body weight reduction of -8% to -13% at 32 weeks. appliedclinicaltrialsonline.com |

| Development Status | Development abandoned due to liver toxicity concerns (as of April 2025). wikipedia.org |

Phase I and II clinical trials demonstrated that danuglipron improved glycemic control and reduced body weight in patients with type 2 diabetes. oaepublish.com However, in April 2025, Pfizer announced the discontinuation of the development of danuglipron due to findings of liver toxicity. wikipedia.org

Contributions to Materials Science and Polymer Chemistry

3-Ethyloxetan-3-amine (B1449857) Hydrochloride as a Building Block in Polymer Synthesis